Talipexole Talipexole 6-prop-2-enyl-4,5,7,8-tetrahydrothiazolo[4,5-d]azepin-2-amine is an azepine.
Brand Name: Vulcanchem
CAS No.: 101626-70-4
VCID: VC0001466
InChI: InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
SMILES: C=CCN1CCC2=C(CC1)SC(=N2)N
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

Talipexole

CAS No.: 101626-70-4

Cat. No.: VC0001466

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

Talipexole - 101626-70-4

CAS No. 101626-70-4
Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name 6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine
Standard InChI InChI=1S/C10H15N3S/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8/h2H,1,3-7H2,(H2,11,12)
Standard InChI Key DHSSDEDRBUKTQY-UHFFFAOYSA-N
SMILES C=CCN1CCC2=C(CC1)SC(=N2)N
Canonical SMILES C=CCN1CCC2=C(CC1)SC(=N2)N

Chemical Properties and Structural Characteristics

Molecular Composition and Formulations

Talipexole (IUPAC name: 6-prop-2-enyl-4,5,7,8-tetrahydro- thiazolo[4,5-d]azepin-2-amine) exists in both free base (C₁₀H₁₅N₃S, molecular weight 209.31 g/mol) and dihydrochloride salt forms (C₁₀H₁₇Cl₂N₃S, molecular weight 282.23 g/mol) . The dihydrochloride formulation, commonly used clinically, enhances water solubility for oral administration. X-ray crystallography and NMR studies confirm its azepine-thiazole fused ring system, with the allyl group at position 6 critical for receptor binding .

Table 1: Key Chemical Properties

PropertyTalipexole BaseTalipexole Dihydrochloride
Molecular FormulaC₁₀H₁₅N₃SC₁₀H₁₅N₃S·2HCl
Molecular Weight209.31 g/mol282.23 g/mol
SMILESNC1=NC2=C(CCN(CC=C)CC2)S1Cl.Cl.NC1=NC2=C(CCN(CC=C)CC2)S1
logP (Predicted)1.8N/A
Water SolubilityLowHigh (≥10 mg/mL)

Synthesis Pathway

Pharmacological Mechanisms

Receptor Binding Profile

Talipexole demonstrates high affinity for dopamine D₂ (pKi = 7.43) and D₃ (pKi = 7.09) receptors, with moderate activity at α₂-adrenergic receptors (pKi = 6.48) . Its 100:1 selectivity for D₂ over D₁ receptors underlies its reduced propensity for dyskinesias compared to non-selective agonists.

Table 2: Receptor Affinity Data

Receptor SubtypepKi ValueFunctional Activity
Dopamine D₂7.43Full agonist
Dopamine D₃7.09Partial agonist
α₂-Adrenergic6.48Agonist
5-HT₁A5.8Antagonist

Neuroprotective Mechanisms

In paraquat-induced N27 cell models, Talipexole (1 μM) reduces apoptosis by 62% through:

  • Mitochondrial pathway modulation: Upregulation of Bcl-xL (+40%) and inhibition of Bak activation (-75%) .

  • Kinase regulation: Suppression of JNK1/2 and p38 phosphorylation while enhancing ERK1/2 and Akt pathways .

  • Oxidative stress mitigation: 50% reduction in lipid peroxidation markers at 10 μM doses .

In MPTP-treated mice, chronic Talipexole administration (1 mg/kg/day) preserves 85% of striatal dopamine content versus 40% in controls, outperforming bromocriptine (65% preservation) .

Clinical Applications and Dosing

Parkinson’s Disease Management

The Japanese dosing protocol initiates therapy at 0.2–0.4 mg/day, titrating weekly by 0.4 mg to a maintenance range of 1.2–3.6 mg/day . Divided dosing is essential:

  • <0.8 mg/day: Single morning dose

  • 0.8–1.2 mg/day: BID regimen

  • 1.2 mg/day: TID administration

Phase III trials demonstrated 34% improvement in UPDRS-III scores versus baseline, with particular efficacy in bradykinesia (41% reduction) and rigidity (38% improvement) .

Investigational Uses

Double-blind studies in Tourette syndrome (n=13) revealed poor tolerability due to sedation (85% incidence) and dizziness (62%), without significant tic reduction . Ongoing research explores its potential in:

  • Restless legs syndrome: 50% reduction in PLMS index at 0.6 mg doses (p=0.03)

  • Neuropathic pain: 30% VAS score reduction in diabetic neuropathy models

Adverse Effect Profile

Common Adverse Reactions

  • CNS effects: Sedation (45%), dizziness (32%), sudden sleep attacks (0.7/1000 patient-years)

  • Gastrointestinal: Nausea (18%), constipation (12%)

  • Cardiovascular: Orthostatic hypotension (9%)

Risk Mitigation Strategies

  • Titration protocol: ≤0.4 mg/week increases minimize hypotension risk

  • Monitoring: Epworth Sleepiness Scale assessments quarterly

  • Contraindications: Concomitant MAO inhibitors, history of impulse control disorders

Comparative Analysis with Other Dopamine Agonists

Efficacy Comparison

AgentUPDRS-III ImprovementDyskinesia RiskNeuroprotective Evidence
Talipexole34%LowStrong (MPTP/Paraquat)
Pramipexole38%ModerateModerate (Hypoxia)
Ropinirole31%HighLimited

Pharmacokinetic Differences

Talipexole’s 8-hour half-life permits TID dosing versus BID for shorter-acting agents. Its 90% protein binding limits cerebrospinal fluid penetration to 12% of plasma levels, requiring precise dose titration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator